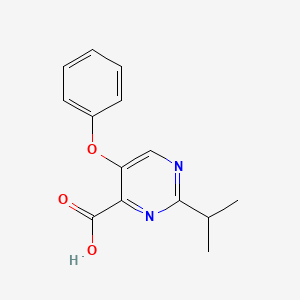

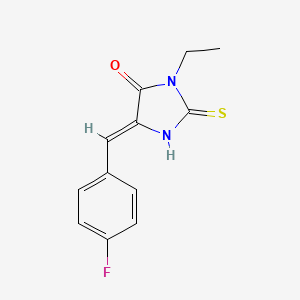

![molecular formula C14H16N2O2 B2698485 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 926240-70-2](/img/structure/B2698485.png)

3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It belongs to the family of pyrazole derivatives . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The exact synthesis process for “this compound” is not directly available in the search results.Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The exact molecular structure of “this compound” is not directly available in the search results.Chemical Reactions Analysis

Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The exact chemical reactions involving “this compound” are not directly available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives vary. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . The exact physical and chemical properties of “this compound” are not directly available in the search results.Scientific Research Applications

Synthesis and Molecular Structure

One area of focus has been the synthesis and structural analysis of pyrazole derivatives, including compounds related to 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid. For instance, Asma et al. (2018) detailed the synthesis of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, highlighting the complex hydrogen-bonded frameworks and the distinct molecular conformations resulting from variations in the pyrazole derivatives Asma, B. Kalluraya, H. Yathirajan, R. Rathore, & C. Glidewell, 2018. Such studies provide insights into the potential applications of these compounds in creating novel materials and their utility in further chemical synthesis.

Optical and Electronic Properties

Research by N. El-Ghamaz et al. (2017) on antipyrine derivatives, which share structural similarities with this compound, has shown significant findings in the optical properties of these compounds. The study examined the optical absorption and refraction properties, revealing that these compounds exhibit dual-emissive luminescence in the solid state N. El-Ghamaz, M. Ghoneim, A. El-Sonbati, M. Diab, A. El‐Bindary, & M. A. El-kader, 2017. Such properties are crucial for applications in optoelectronic devices and sensors.

Coordination Chemistry and Catalysis

The work of Abhishek Maurya & Chanchal Haldar (2020) on the oxidation of alcohols using dimeric copper(II) complexes, including pyrazole derivatives, outlines an eco-friendly catalytic system. The study highlights the efficiency of these complexes in selectively oxidizing primary and secondary alcohols, with a notable preference for ketones and carboxylic acids Abhishek Maurya & Chanchal Haldar, 2020. This research emphasizes the potential of pyrazole-based compounds in green chemistry and sustainable industrial processes.

Supramolecular Chemistry

The formation and structural analysis of supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles, as researched by U. Singh, K. Tomar, & Sujata Kashyap (2015), indicate the significant role of hydrogen bonding in directing the assembly of complex structures U. Singh, K. Tomar, & Sujata Kashyap, 2015. Such findings are vital for the development of new materials with tailored properties for pharmaceuticals and nanotechnology.

Future Directions

Pyrazole derivatives have a wide range of applications and are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions for “3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid” are not directly available in the search results.

properties

IUPAC Name |

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-16-11(3)13(14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVTWKGAGKEAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926240-70-2 |

Source

|

| Record name | 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

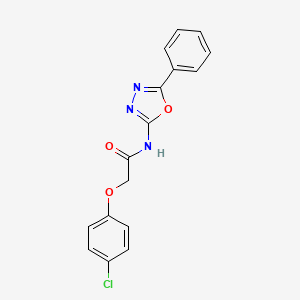

![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)

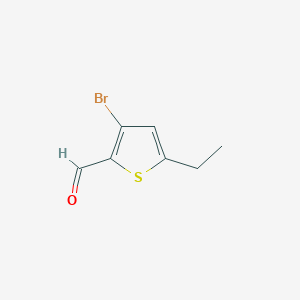

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)

![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)

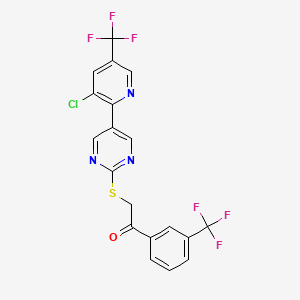

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

![Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate](/img/structure/B2698417.png)

![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)

![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)

![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)